molecular formula C19H15Cl2N3O3 B11464700 5-(1,3-benzoxazol-2-ylmethyl)-N-(3,4-dichlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1,3-benzoxazol-2-ylmethyl)-N-(3,4-dichlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11464700
M. Wt: 404.2 g/mol
InChI Key: TXKBACFYKKDJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the dichlorobenzyl group, and the construction of the isoxazolecarboxamide framework. Common reagents used in these reactions include:

    Benzoxazole formation: Starting materials such as o-aminophenol and carboxylic acids or their derivatives.

    Dichlorobenzyl group introduction: Reagents like 3,4-dichlorobenzyl chloride.

    Isoxazolecarboxamide construction: Precursors such as hydroxylamine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating specific diseases.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE: can be compared with other isoxazolecarboxamides and benzoxazole derivatives.

    Similar compounds: 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE, 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE, and 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE.

Uniqueness

The uniqueness of 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15Cl2N3O3

Molecular Weight

404.2 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-ylmethyl)-N-[(3,4-dichlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15Cl2N3O3/c20-13-6-5-11(7-14(13)21)10-22-19(25)16-8-12(27-24-16)9-18-23-15-3-1-2-4-17(15)26-18/h1-7,12H,8-10H2,(H,22,25)

InChI Key

TXKBACFYKKDJFS-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl)CC3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.